![molecular formula C14H17NO5 B12534097 Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate CAS No. 864852-82-4](/img/structure/B12534097.png)
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate is an organic compound with the molecular formula C13H15NO5 It is a derivative of propanedioic acid and contains a pyridine ring, which is a six-membered ring with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate can be synthesized through several methods. One common method involves the reaction of ethyl 2-oxo-2-(pyridin-2-yl)acetate with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an inert atmosphere at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl [2-oxo-2-(pyridin-2-yl)acetyl]propanedioate.
Reduction: Reduction of the compound can yield diethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]propanedioate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Diethyl [2-oxo-2-(pyridin-2-yl)acetyl]propanedioate.
Reduction: Diethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]propanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring in the compound can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways involved in signal transduction, affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: A simpler analog with similar reactivity but lacking the propanedioate moiety.
Diethyl [2-oxo-2-(pyridin-3-yl)ethyl]propanedioate: A positional isomer with the pyridine nitrogen at the 3-position instead of the 2-position.
Diethyl [2-oxo-2-(pyridin-4-yl)ethyl]propanedioate: Another positional isomer with the pyridine nitrogen at the 4-position.
Uniqueness
Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate is unique due to the presence of both the pyridine ring and the propanedioate moiety, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
864852-82-4 |
|---|---|
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
diethyl 2-(2-oxo-2-pyridin-2-ylethyl)propanedioate |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)10(14(18)20-4-2)9-12(16)11-7-5-6-8-15-11/h5-8,10H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
RKVYDARVBVRQCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=N1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




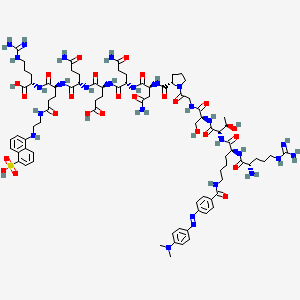
![Ytterbium, bis[tris(trimethylsilyl)methyl]-](/img/structure/B12534035.png)
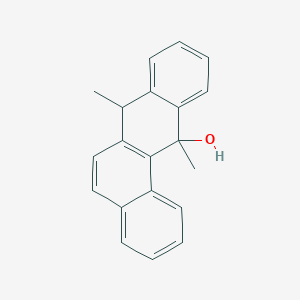
![1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12534044.png)
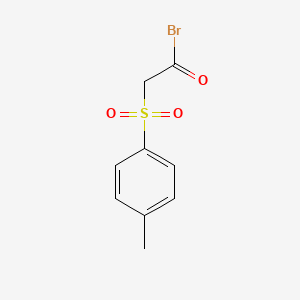

![4-(2',3-Dimethyl[1,1'-biphenyl]-2-yl)but-3-en-2-ol](/img/structure/B12534063.png)
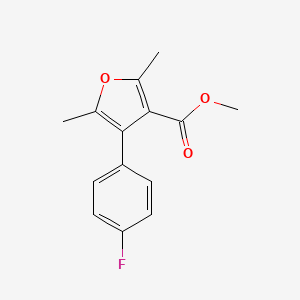
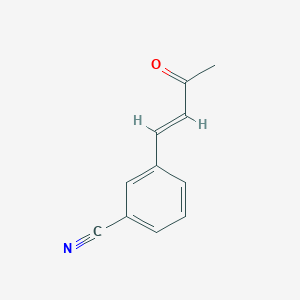


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)
